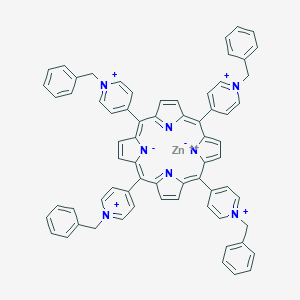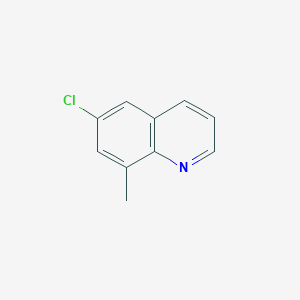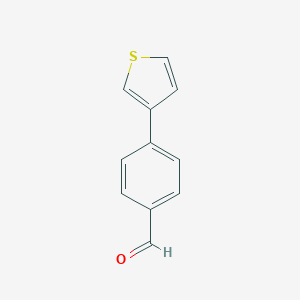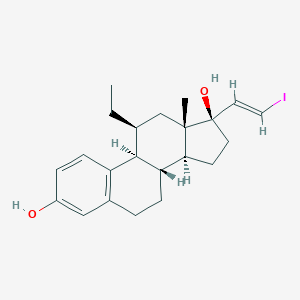
17-Iodovinyl-11-ethylestradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Iodovinyl-11-ethylestradiol, commonly known as 17IVE2, is a synthetic estrogen derivative that has been extensively studied for its potential use in scientific research. It is a potent ligand for estrogen receptors and has been shown to have a wide range of biological effects.
Mécanisme D'action
17IVE2 binds to estrogen receptors with high affinity and activates them, leading to a cascade of downstream effects. It has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue and cell type. In breast cancer cells, for example, it has been shown to have an anti-proliferative effect, while in osteoblasts, it has been shown to stimulate bone formation.
Effets Biochimiques Et Physiologiques
17IVE2 has been shown to have a wide range of biochemical and physiological effects. It has been shown to regulate gene expression, modulate cell growth and differentiation, and regulate apoptosis. It has also been shown to have effects on lipid metabolism, glucose homeostasis, and cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 17IVE2 in lab experiments is its potency and selectivity for estrogen receptors. It has a higher binding affinity for estrogen receptors than natural estrogens such as estradiol. However, one limitation is its potential for off-target effects, particularly at high concentrations. It is also important to note that the effects of 17IVE2 may vary depending on the tissue and cell type being studied.
Orientations Futures
There are several future directions for research on 17IVE2. One area of interest is its potential use in the treatment of breast cancer. It has been shown to have anti-proliferative effects on breast cancer cells and may be a promising therapeutic agent. Another area of interest is its effects on the brain and nervous system. It has been shown to have neuroprotective effects and may have potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanisms of action and potential side effects of 17IVE2, particularly at high concentrations.
Conclusion:
In conclusion, 17IVE2 is a synthetic estrogen derivative that has been extensively studied for its potential use in scientific research. It has a wide range of biological effects and has been used in studies investigating breast cancer, osteoporosis, cardiovascular disease, and the brain and nervous system. Its potency and selectivity for estrogen receptors make it a promising therapeutic agent, but further research is needed to fully understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
The synthesis of 17IVE2 involves the reaction of ethinyl estradiol with iodine in the presence of a palladium catalyst. The reaction proceeds via a vinyl iodide intermediate, which is then treated with triphenylphosphine to yield the final product. The purity of the product can be confirmed using high-performance liquid chromatography (HPLC) or mass spectrometry.
Applications De Recherche Scientifique
17IVE2 has been extensively studied for its potential use in scientific research. It is a potent ligand for estrogen receptors and has been shown to have a wide range of biological effects. It has been used in studies investigating the role of estrogen receptors in breast cancer, osteoporosis, and cardiovascular disease. It has also been used in studies investigating the effects of estrogen on the brain and nervous system.
Propriétés
Numéro CAS |
149046-54-8 |
|---|---|
Nom du produit |
17-Iodovinyl-11-ethylestradiol |
Formule moléculaire |
C22H29IO2 |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
(8S,9S,11S,13S,14S,17R)-11-ethyl-17-[(E)-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C22H29IO2/c1-3-14-13-21(2)19(8-9-22(21,25)10-11-23)18-6-4-15-12-16(24)5-7-17(15)20(14)18/h5,7,10-12,14,18-20,24-25H,3-4,6,8-9,13H2,1-2H3/b11-10+/t14-,18-,19-,20+,21-,22+/m0/s1 |
Clé InChI |
UYRBVLDGMNORHN-XUOOYTPCSA-N |
SMILES isomérique |
CC[C@H]1C[C@]2([C@@H](CC[C@]2(/C=C/I)O)[C@H]3[C@H]1C4=C(CC3)C=C(C=C4)O)C |
SMILES |
CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C |
SMILES canonique |
CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C |
Synonymes |
17-iodovinyl-11-ethylestradiol 17alpha-iodovinyl-11beta-ethylestradiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



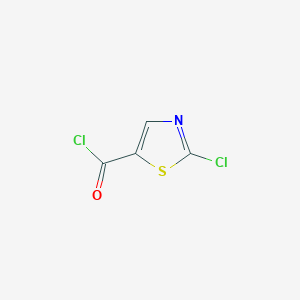
![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)
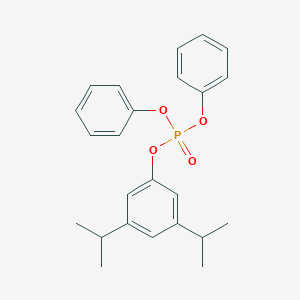
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
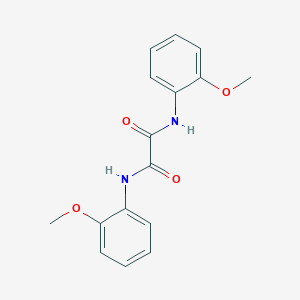
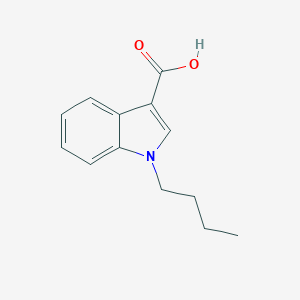
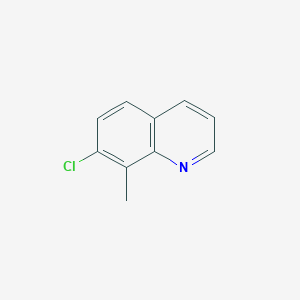
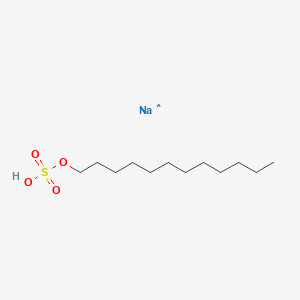
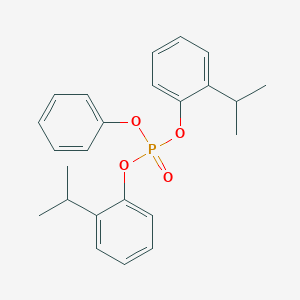
![Tert-butyl N-[(1E,3E)-penta-1,3-dienyl]carbamate](/img/structure/B132769.png)
![ethyl 5-[(5-ethoxycarbonyl-2-hydroxy-6-morpholin-4-yl-4-oxo-1H-pyridin-3-yl)-thiophen-2-ylmethyl]-6-hydroxy-2-morpholin-4-yl-4-oxo-1H-pyridine-3-carboxylate](/img/structure/B132770.png)
